molecular formula C17H14N2O2 B2975327 2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione CAS No. 374919-72-9

2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione

Cat. No. B2975327
CAS RN: 374919-72-9
M. Wt: 278.311
InChI Key: PHDAHWZSPANQBT-UHFFFAOYSA-N
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Description

“2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione” is a chemical compound with the molecular formula C17H14N2O2. It’s a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indane-1,3-dione scaffold, with additional functional groups attached . Detailed structural analysis is not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory Activity : A study on pyrophthalones, including derivatives of 2-(((3-Pyridylmethyl)amino)ethylidene)indane-1,3-dione, explored their synthesis and anti-inflammatory properties. The research indicated that certain derivatives exhibit marked anti-inflammatory activity without accompanying anti-coagulant action, suggesting potential for therapeutic applications (Leblois et al., 1987).

  • Anticancer Evaluation : A study on the three-component synthesis of polycyclic indenopyridines led to the discovery of novel indenoheterocycles with potent apoptosis-inducing properties. This work suggests that derivatives of this compound can serve as a basis for developing anticancer agents (Manpadi et al., 2007).

  • Chemical Synthesis : Research into the synthesis of spiro[indane-1,3-dione-1-pyrrolines] via copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones showcases a method for creating novel compounds with potential for diverse applications, highlighting the chemical versatility of the core structure (Duan et al., 2016).

properties

IUPAC Name

3-hydroxy-2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11(19-10-12-5-4-8-18-9-12)15-16(20)13-6-2-3-7-14(13)17(15)21/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJXBVFWTSJJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CN=CC=C1)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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